1-Bromo-2-methoxy-D3-ethane
Description
Rationale for Site-Specific Deuteration in Alkyl Halides and Ethers: Focus on the Methoxy (B1213986) Group in 1-Bromo-2-methoxy-D3-ethane
The strategic placement of deuterium (B1214612) at a specific molecular site, known as site-specific deuteration, allows researchers to probe particular aspects of a reaction mechanism or metabolic pathway. nih.govnih.gov In the case of this compound, the deuterium atoms are located on the methoxy group. This specific labeling is significant for several reasons.
The methoxy group is a common functional group in many organic molecules, including pharmaceuticals and natural products. The carbon-hydrogen bonds of a methoxy group can be sites of metabolic activity, where enzymes catalyze oxidation. Replacing these hydrogens with deuterium can slow down the rate of this metabolism due to the KIE. wikipedia.orgyoutube.com This "metabolic switching" is a strategy used in drug development to enhance a drug's metabolic stability and half-life. scielo.org.mxucsb.edu Studying a model compound like this compound can provide fundamental insights into the H/D isotope effects on the reactivity of methoxy groups. nih.gov
Furthermore, in mechanistic studies of reactions involving the ether linkage or the alkyl halide portion of the molecule, deuterating the methoxy group creates a "silent" position. Any observed KIE can then be more confidently attributed to reactions occurring at other parts of the molecule. Conversely, if the methoxy group is directly involved in the reaction, either through neighboring group participation or as a leaving group, the deuteration will result in a measurable KIE, providing evidence for its involvement. libretexts.orgwikipedia.org
The deuterated methoxy group also serves as a distinct marker in spectroscopic analysis. In Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, the difference in mass and magnetic properties between protium (B1232500) and deuterium allows for clear differentiation and tracking of the labeled part of the molecule. researchgate.netnih.gov For instance, in mass spectrometry, this compound would be used as an internal standard for the quantification of its non-deuterated counterpart, 1-bromo-2-methoxyethane (B44670). clearsynth.comaptochem.com
Overview of Current Research Trajectories Involving Halogenated Ethers and Their Isotopic Analogs
Halogenated ethers are a class of compounds with diverse applications, from anesthetics to intermediates in organic synthesis. chemimpex.comnih.gov Their isotopically labeled analogs are central to a variety of research areas.
Mechanistic Studies: As with other organic compounds, deuterated halogenated ethers are employed to unravel reaction mechanisms. acs.orgresearchgate.netgoogle.com For example, they can help distinguish between different nucleophilic substitution pathways (SN1 vs. SN2) or elimination reactions by analyzing the resulting KIE. wikipedia.org The non-deuterated compound, 1-bromo-2-methoxyethane, is used as a starting material in the synthesis of other organic compounds and its reaction kinetics have been investigated. chemicalbook.comguidechem.com Its deuterated analog, this compound, is therefore a valuable tool for more in-depth mechanistic investigations of these syntheses.
Pharmaceutical and Metabolic Research: Many modern anesthetics are halogenated ethers. nih.gov Deuterium labeling is used to study their metabolic pathways and to develop new anesthetic agents with improved properties. ucsb.edunih.gov The stronger C-D bond compared to the C-H bond can make deuterated compounds more resistant to metabolic breakdown, a principle that is widely explored in drug discovery. scielo.org.mxyoutube.com
Environmental Science: Halogenated compounds can be environmental contaminants. Isotopic analysis, using compounds like this compound as standards, can help in tracing the source and fate of these pollutants in the environment with high precision. clearsynth.comresearchgate.net
Materials Science: The incorporation of deuterium can alter the properties of materials. In polymer science, for instance, deuteration can lead to more stable materials. scielo.org.mxresearchgate.net Research into halogenated ethers and their deuterated forms contributes to the development of new polymers and other advanced materials. chemimpex.com
Below is a table summarizing the properties of this compound and its non-deuterated analog.
| Property | This compound | 1-Bromo-2-methoxyethane |
| Chemical Formula | C₃H₄D₃BrO | C₃H₇BrO |
| Molecular Weight | 140.99 g/mol | 138.99 g/mol ontosight.ai |
| CAS Number | 2870708-27-1 lgcstandards.com | 6482-24-2 chemicalbook.com |
| Appearance | Clear colorless to yellow liquid chemicalbook.com | Clear colorless to yellow liquid chemicalbook.com |
| Boiling Point | Not specified | 40-41 °C / 66 mmHg chemicalbook.com |
| Primary Application | Isotopic labeling, internal standard, mechanistic studies researchgate.netnih.gov | Synthesis intermediate, solvent chemimpex.comguidechem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7BrO |
|---|---|
Molecular Weight |
142.01 g/mol |
IUPAC Name |
1-bromo-2-(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3/i1D3 |
InChI Key |
YZUPZGFPHUVJKC-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCBr |
Canonical SMILES |
COCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Methoxy D3 Ethane and Functional Derivatives
Strategies for Deuterium (B1214612) Incorporation at the Methoxy (B1213986) Position of Ethane (B1197151) Scaffolds
Precursor Synthesis and Regiospecific Isotopic Labeling Approaches
The synthesis of 1-bromo-2-methoxy-D3-ethane typically begins with a suitable precursor that can be selectively deuterated. A common precursor is 2-methoxyethanol (B45455). ontosight.aiwikipedia.orgechemi.comchemicalbook.com The hydroxyl group in 2-methoxyethanol can be replaced by a bromine atom in a subsequent step. ontosight.ai
Several strategies exist for the regiospecific isotopic labeling of the methoxy group. One common method involves the use of a deuterated methylating agent. For instance, deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4) can be used to introduce the trideuteromethyl group onto a suitable oxygen-containing precursor. thieme-connect.com Another approach involves the H/D exchange on the methoxy group of a pre-existing molecule. This can be achieved using a suitable deuterium source, such as deuterated water (D2O), often in the presence of a catalyst. acs.orgrsc.org For example, N-heterocyclic carbene (NHC) catalysis has been shown to be effective for the deuteration of methoxy groups in aromatic compounds, achieving high deuterium incorporation.
Systematic incorporation of deuterium into molecules can improve metabolic stability, a desirable property in drug discovery. nih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the deuterated site, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.govgoogle.com
Optimization of Deuteration Yields and Isotopic Purity
Achieving high deuteration yields and isotopic purity is paramount for the successful synthesis of this compound. The choice of deuterating agent, catalyst, solvent, reaction temperature, and time all play a crucial role. For instance, in palladium-catalyzed C-H deuteration, the use of a D2O/HFIP solvent system has been shown to provide good results. acs.org In some cases, increasing the reaction temperature can lead to higher deuterium incorporation, though an optimal balance must be found to avoid side reactions. rsc.org
The purity of the deuterated product is often assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org These methods allow for the quantification of the deuterium incorporation at the desired position.
Below is a table summarizing various methods for deuterium incorporation and their reported efficiencies:
| Deuteration Method | Substrate Type | Catalyst/Reagent | Deuterium Source | Yield (%) | Deuterium Incorporation (%) | Reference |
| NHC Catalysis | 4-Hydroxy-3-methoxybenzaldehyde | N-Heterocyclic Carbene | D₂O | 92 | 99 | |
| Mechanochemical | Various substrates with -OH or -NH groups | Trimethyloxosulphonium Iodide-d9 (TMSOI-d9) | TMSOI-d9 | High | >90 | thieme-connect.com |
| Palladium-Catalyzed | Arenes | Palladium catalyst | D₂O/HFIP | Good | High | acs.org |
| Manganese-Catalyzed | Aromatic amides | Mn(CO)₅Br | D₂O | 90 | High (1.94 D) | rsc.org |
Stereochemical Considerations in Deuterium Introduction
While the methoxy group itself is not a stereocenter, the introduction of deuterium can have stereochemical implications in the broader context of the molecule, especially if the ethane scaffold contains other chiral centers. In such cases, the stereochemical outcome of the deuteration reaction becomes important. For E2 elimination reactions, the anti-periplanar arrangement of the leaving group and a hydrogen atom is a key stereochemical requirement. libretexts.org While not directly applicable to the synthesis of this compound from 2-methoxyethanol, this principle highlights the importance of stereochemistry in related reactions.
In biocatalyzed reductions, the stereochemistry of hydrogen (or deuterium) addition to a double bond has been extensively studied using deuterium labeling. polimi.it These studies help in understanding the mechanism and stereochemical course of the reaction.
Synthesis of Unlabeled 1-Bromo-2-methoxyethane (B44670) and Analogous Compounds as Synthetic Models
The synthesis of the unlabeled parent compound, 1-bromo-2-methoxyethane, and its analogs serves as a crucial reference for developing and optimizing the synthesis of the deuterated version. chemimpex.com
Conventional Halogenation Reactions for 2-Methoxyethanol Derivatives
The most common method for synthesizing 1-bromo-2-methoxyethane is through the reaction of 2-methoxyethanol with a brominating agent. ontosight.ai Common brominating agents include phosphorus tribromide (PBr3) and hydrobromic acid (HBr). ontosight.aichemicalbook.com The reaction involves the nucleophilic substitution of the hydroxyl group with a bromide ion.
The reaction conditions, such as temperature and the stoichiometry of the reagents, can significantly impact the yield and purity of the product. For example, when using HBr, a sulfuric acid catalyst is often employed, and the reaction is typically carried out at a controlled temperature (e.g., 0–5°C) to achieve yields greater than 70%.
Novel Catalytic and Reagent-Based Approaches for Bromination
Recent research has focused on developing more efficient and environmentally friendly methods for bromination. This includes the use of novel catalytic systems and reagents. For instance, methods for the regioselective aromatic bromination using N-bromosuccinimide (NBS) in the presence of a halogen bond acceptor have been reported. nih.gov While this specific example is for aromatic compounds, the underlying principles of activating a bromine source could be applicable to the bromination of alcohols.
Another approach involves the use of ammonium (B1175870) bromide (NH4Br) in conjunction with bromine for the oxidative bromination of aromatic compounds, which has been shown to be effective and can proceed under mild conditions. jalsnet.com
The following table provides a summary of different bromination methods for the synthesis of bromoalkanes from alcohols:
| Bromination Method | Reagent(s) | Substrate | Yield (%) | Reference |
| Nucleophilic Substitution | PBr₃ | Diethylene glycol monomethyl ether | - | chemicalbook.com |
| Nucleophilic Substitution | HBr / H₂SO₄ | Methoxyethanol | >70 | ontosight.ai |
| Oxidative Bromination | NH₄Br / Br₂ | Salicylic Acid | 94 | jalsnet.com |
Derivatization Reactions Employing the this compound Moiety as a Synthon
There is no available scientific literature that describes the use of this compound as a synthon for derivatization reactions.
Alkylation Reactions for Carbon-Carbon Bond Formation
No studies have been published that specifically utilize this compound in alkylation reactions to form carbon-carbon bonds.
Construction of Complex Molecular Architectures and Precursors
There are no documented instances of this compound serving as a building block in the synthesis of complex molecules or their precursors.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2 Methoxy D3 Ethane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Integrity and Proton/Carbon Environments
NMR spectroscopy is a powerful tool for the structural elucidation of molecules, providing detailed information about the chemical environment of nuclei. thalesnano.comresearchgate.net For isotopically labeled compounds like 1-Bromo-2-methoxy-D3-ethane, specific NMR techniques are employed to verify the position and extent of deuterium (B1214612) incorporation.
Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation
Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus, offering a definitive method for confirming the site of isotopic labeling. sigmaaldrich.com In this compound, the methoxy (B1213986) group is deuterated. The ²H NMR spectrum would therefore be expected to show a single resonance corresponding to the -OCD₃ group. The chemical shift of this signal would be very similar to the proton chemical shift of a standard methoxy group, typically found between 3.2 and 3.4 ppm, due to the nearly identical chemical environments. sigmaaldrich.comacdlabs.com The presence of a clean spectrum with a single peak in this region confirms that the deuterium labeling is specific to the methoxy group. sigmaaldrich.com This technique is particularly valuable for highly deuterated compounds where proton signals are weak. sigmaaldrich.com
Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis and Coupling Pattern Interpretation
The introduction of deuterium at the methoxy position significantly alters the ¹H and ¹³C NMR spectra compared to the non-deuterated analogue, 1-Bromo-2-methoxyethane (B44670).
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the characteristic singlet of the methoxy protons (around 3.3-3.4 ppm) would be absent. acdlabs.comchemicalbook.com The remaining signals would correspond to the two methylene (B1212753) groups. The spectrum would show two triplets: one for the methylene group adjacent to the bromine atom (-CH₂Br) and another for the methylene group adjacent to the ether oxygen (-OCH₂-). The typical chemical shifts for 1-bromo-2-methoxyethane are approximately 3.7 ppm for the -OCH₂- protons and 3.5 ppm for the -CH₂Br protons. chemicalbook.comoup.com The coupling between these two adjacent methylene groups would result in a triplet-of-triplets pattern for each, assuming different coupling constants to each other.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group (-OCD₃) would exhibit a multiplet pattern due to coupling with deuterium (spin I = 1), and its resonance would be shifted slightly upfield compared to a non-deuterated methoxy carbon. cdnsciencepub.com This upfield shift is a known isotope effect. The signals for the two methylene carbons would remain, with their chemical shifts being similar to those in the non-deuterated compound. For 1-bromo-2-methoxyethane, the -OCH₂- carbon appears around 70-72 ppm and the -CH₂Br carbon appears around 33-35 ppm. oup.com
A data table summarizing the expected NMR shifts is provided below:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -OCH₂- | ~3.7 | Triplet |
| ¹H | -CH₂Br | ~3.5 | Triplet |
| ¹H | -OCD₃ | Absent | - |
| ¹³C | -OCH₂- | ~70-72 | Singlet |
| ¹³C | -CH₂Br | ~33-35 | Singlet |
| ¹³C | -OCD₃ | ~59 (shifted upfield) | Multiplet |
| ²H | -OCD₃ | ~3.3-3.4 | Singlet |
Advanced NMR Techniques (e.g., COSY, HSQC) for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. researchgate.netipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two methylene groups (-OCH₂- and -CH₂Br), confirming their scalar coupling and thus their adjacent positions in the molecule. acs.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. cdnsciencepub.comacs.org This would show a correlation between the proton signal at ~3.7 ppm and the carbon signal at ~70-72 ppm, assigning them to the -OCH₂- group. Similarly, a correlation would be observed between the proton signal at ~3.5 ppm and the carbon signal at ~33-35 ppm, assigning them to the -CH₂Br group. The absence of a correlation to the methoxy carbon further confirms its deuteration.
These advanced techniques provide a comprehensive and definitive structural assignment of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as studying its fragmentation patterns. thalesnano.comlibretexts.org For isotopically labeled compounds, MS provides crucial information on the extent and location of labeling. acs.org
High-Resolution Mass Spectrometry (HRMS) for Exact Deuterium Content
High-resolution mass spectrometry (HRMS) is essential for accurately determining the molecular formula and, in this case, the exact deuterium content of this compound. rsc.orgresearchgate.net HRMS can distinguish between ions with very similar mass-to-charge ratios, allowing for the precise measurement of the mass of the molecular ion. nih.gov
The theoretical monoisotopic mass of the non-deuterated 1-Bromo-2-methoxyethane (C₃H₇⁷⁹BrO) is approximately 137.9704 u. For this compound (C₃H₄D₃⁷⁹BrO), the theoretical mass would be approximately 140.9893 u. lgcstandards.com HRMS analysis would confirm this mass with high accuracy, validating the incorporation of three deuterium atoms. rsc.orgnih.gov The presence of bromine's isotopic signature (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) would result in two molecular ion peaks separated by two mass units (M+ and M+2), which is a characteristic feature of bromine-containing compounds. savemyexams.com
A data table summarizing the expected HRMS data is provided below:
| Ion | Expected Exact Mass (u) |
|---|---|
| [C₃H₄D₃⁷⁹BrO]⁺ | ~140.9893 |
| [C₃H₄D₃⁸¹BrO]⁺ | ~142.9872 |
Isotopic Effects on Fragmentation and Ion Abundance
The presence of deuterium atoms can influence the fragmentation pathways and the relative abundance of ions in the mass spectrum. slideshare.netspectroscopyonline.com This is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
In the mass spectrum of this compound, fragmentation will occur through various pathways. Common fragmentation of ethers involves the loss of an alkyl group. For this molecule, a significant fragment would likely result from the loss of the deuterated methyl radical (•CD₃), leading to the formation of a [M - CD₃]⁺ ion. Another possible fragmentation is the loss of a bromoethyl radical.
The relative abundance of fragments containing the C-D bonds might be lower compared to the analogous fragments in the non-deuterated compound due to the higher energy required to break the C-D bond. This isotopic effect can provide additional structural information and help in the interpretation of the mass spectrum. spectroscopyonline.com The analysis of the isotopic cluster of each fragment ion in the high-resolution spectrum can also help to determine the number of deuterium atoms retained in that fragment, further elucidating the fragmentation mechanism. spectroscopyonline.com
A data table of expected major fragments is provided below:
| Fragment Ion | Proposed Structure | Expected m/z (for ⁷⁹Br) |
|---|---|---|
| [C₂H₄BrO]⁺ | [CH₂=O⁺-CH₂Br] | 107/109 |
| [CH₂O-CD₃]⁺ | [CH₂=O⁺-CD₃] | 48 |
| [CH₂Br]⁺ | 93/95 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Isotopic Shifts
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. The substitution of hydrogen with deuterium in the methoxy group (-OCH₃ to -OCD₃) induces significant and predictable shifts in the vibrational frequencies of the molecule, particularly for bonds involving the deuterium atoms. These isotopic shifts are fundamental for confirming the success of deuteration and for the detailed assignment of spectral bands.
Analysis of C-D and C-H Stretching Frequencies
The most distinct spectral changes resulting from the deuteration of the methoxy group are observed in the high-frequency stretching region of the IR and Raman spectra. The heavier mass of deuterium compared to hydrogen causes the C-D stretching vibrations to appear at considerably lower frequencies than the corresponding C-H stretches.
In the non-deuterated analogue, 1-Bromo-2-methoxyethane, the C-H stretching vibrations of the methoxy group typically appear in the 2800–3000 cm⁻¹ region. researchgate.net Specifically, studies on various methoxy-containing compounds show symmetric and asymmetric C-H stretching modes around 2817-2880 cm⁻¹ and 2975-2988 cm⁻¹, respectively. researchgate.netrsc.org
Upon deuteration to form this compound, these C-H stretching bands are absent and replaced by new bands corresponding to C-D stretches. Based on theoretical calculations and experimental data for other deuterated methoxy compounds, the C-D stretching frequencies are expected to be in the 2050–2260 cm⁻¹ range. researchgate.netcdnsciencepub.com Calculated values for deuterated methoxy species place the symmetric C-D stretch (νs(C-D)) at approximately 2078 cm⁻¹ and the asymmetric C-D stretches (νas(C-D)) around 2253 cm⁻¹. researchgate.net Experimental studies on deuterated methoxy groups adsorbed on metal surfaces have identified the C-D stretch fundamental at 2141 cm⁻¹. acs.org The significant downward shift of approximately 700-800 cm⁻¹ is a direct consequence of the isotopic substitution and provides definitive evidence of the trideuteriomethoxy group.
The following table summarizes the expected vibrational frequencies for the key stretching modes.
| Vibrational Mode | Compound | Typical Frequency Range (cm⁻¹) | Reference |
| Asymmetric C-H Stretch (νas) | 1-Bromo-2-methoxyethane | 2975 - 2988 | researchgate.netrsc.org |
| Symmetric C-H Stretch (νs) | 1-Bromo-2-methoxyethane | 2817 - 2880 | researchgate.netrsc.org |
| Asymmetric C-D Stretch (νas) | This compound | ~2253 | researchgate.net |
| Symmetric C-D Stretch (νs) | This compound | 2078 - 2141 | researchgate.netacs.org |
These values are based on data from analogous compounds and theoretical calculations.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for determining the chemical and isotopic purity of this compound. These techniques are crucial for separating the target compound from starting materials, by-products, and its non-deuterated isotopologue.
Gas Chromatography (GC) for Volatile Samples
Given its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). nist.gov GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary method for assessing the purity of volatile deuterated compounds. nih.govnih.gov
GC-MS is exceptionally useful for both purity assessment and confirmation of isotopic incorporation. usask.ca The mass spectrometer can distinguish between this compound and any residual 1-Bromo-2-methoxyethane based on their different molecular weights (141.98 g/mol for the D3-compound vs. 138.99 g/mol for the non-deuterated analogue). nist.govlgcstandards.com This allows for the determination of isotopic purity, a critical parameter for isotopically labeled compounds. usask.ca
A typical GC method for analyzing a volatile bromoalkane would involve the following parameters:
| Parameter | Typical Setting |
| Column | Capillary column (e.g., DB-5, HP-5ms) |
| Injector Temp | 200 - 250 °C |
| Oven Program | Initial temp ~40-60°C, ramp to ~200-250°C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Detector Temp | 250 - 300 °C |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds, making it suitable for purity and impurity profiling of this compound. ijpsonline.com While GC is often preferred for volatile substances, HPLC provides a powerful alternative, especially for analyzing potential non-volatile impurities or for preparative separation. sielc.comeurofins.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. sielc.com Specific methods for the non-deuterated analogue, 1-Bromo-2-methoxyethane, have been developed and are directly applicable to the deuterated form. sielc.comsielc.com These methods can effectively separate the main compound from impurities generated during synthesis or degradation. sielc.comsielc.com The use of a high-resolution mass spectrometer as a detector (HPLC-HRMS) can further enhance impurity identification by providing accurate mass data, which aids in the structural elucidation of unknown peaks. eurofins.comnih.gov
Based on established methods for the non-deuterated analogue, a representative HPLC system for purity analysis is detailed below.
| Parameter | Typical Setting | Reference |
| Column | Reverse-Phase (e.g., Newcrom R1, C18), 3-5 µm particle size | sielc.comsielc.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (MeCN) and Water | sielc.comsielc.com |
| Acid Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |
| Flow Rate | 0.5 - 1.5 mL/min | |
| Detection | UV (at low wavelength, e.g., ~210 nm) or Mass Spectrometry (MS) | ijpsonline.comeurofins.com |
| Column Temp | Ambient or controlled (e.g., 25-40 °C) |
This chromatographic approach allows for the robust assessment of the compound's purity and the detection and characterization of any related substances, ensuring the quality of the material for its intended application. ijpsonline.com
Mechanistic Investigations Involving 1 Bromo 2 Methoxy D3 Ethane
Elucidation of Reaction Pathways and Rate-Determining Steps
The isotopic labeling of 1-bromo-2-methoxyethane (B44670) with deuterium (B1214612) at the methoxy (B1213986) group (1-bromo-2-methoxy-D3-ethane) provides a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between different pathways and identifying rate-determining steps.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Probes
The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with its heavier isotope leads to a change in the reaction rate. wikipedia.org This effect is particularly useful in mechanistic studies. For instance, the substitution of hydrogen with deuterium can significantly impact reaction rates if the C-H bond is broken or formed in the rate-determining step. wikipedia.orglibretexts.org
In the context of this compound, the deuterium atoms are not directly at the reaction center for typical nucleophilic substitution or elimination reactions. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE). wikipedia.org SKIEs are generally smaller than primary kinetic isotope effects but can still provide valuable information about the transition state of a reaction. wikipedia.orgacs.org For example, a normal SKIE (kH/kD > 1) is often observed in SN1 reactions due to the rehybridization of the carbon atom from sp3 to sp2 in the formation of the carbocation intermediate. wikipedia.org Conversely, an inverse SKIE (kH/kD < 1) might be seen in other scenarios.
The magnitude of the KIE can help differentiate between proposed mechanisms. For example, a significant primary KIE is expected for an E2 elimination where a C-H bond is broken in the rate-determining step. libretexts.org In contrast, an E1 reaction, where the rate-determining step is the departure of the leaving group, would show no primary KIE but might exhibit a small secondary KIE. princeton.edu
Table 1: Illustrative Kinetic Isotope Effects (KIE) for Different Reaction Mechanisms
| Reaction Type | Deuterium Position | Expected KIE (kH/kD) | Implication for Rate-Determining Step |
| SN1 | α to leaving group | > 1 (Normal Secondary KIE) | C-Br bond breaking, leading to carbocation formation |
| SN2 | α to leaving group | ~1 (or slightly inverse) | Concerted attack of nucleophile and departure of leaving group |
| E2 | β to leaving group | > 1 (Primary KIE) | C-H bond breaking |
| E1 | β to leaving group | ~1 (Small Secondary KIE) | C-Br bond breaking |
This table provides generalized expected values. Actual experimental values can vary based on specific reaction conditions.
Deuterium Labeling as a Tracer for Atom Scrambling and Rearrangement Studies
Deuterium labeling is an indispensable technique for tracing the fate of atoms throughout a chemical reaction, providing insights into whether atom scrambling or molecular rearrangements occur. gatech.eduscholaris.ca In reactions involving this compound, the deuterium-labeled methoxy group acts as a stable isotopic marker.
If a reaction proceeds through an intermediate where the methoxy group could potentially migrate or be cleaved and then re-formed, the position of the deuterium label in the final product(s) would reveal this. For example, in studies of complex rearrangements, the absence of deuterium scrambling in the products would suggest that the labeled group remains intact and does not participate in intermolecular exchange or certain types of intramolecular shifts. beilstein-journals.org Conversely, the detection of deuterium in different positions than the starting material would be strong evidence for a rearrangement or scrambling mechanism. gatech.eduscholaris.ca
Nucleophilic Substitution and Elimination Reactions of Deuterated Bromoethanes
Deuterated bromoethanes, including this compound, are valuable substrates for studying the intricacies of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Stereo- and Regioselectivity in SN1 and SN2 Reaction Pathways
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism.
SN2 Reactions: These reactions proceed via a concerted mechanism where the nucleophile attacks from the side opposite to the leaving group (backside attack). mugberiagangadharmahavidyalaya.ac.inyoutube.com This results in an inversion of stereochemistry at the reaction center. stackexchange.com For a chiral primary haloalkane, an SN2 reaction will lead to a single enantiomeric product with the opposite configuration. stackexchange.com
SN1 Reactions: These reactions proceed through a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or partially racemized product. masterorganicchemistry.com Tertiary halogenoalkanes are more prone to undergo SN1 reactions due to the relative stability of the resulting tertiary carbocation. chemguide.co.uk
The regioselectivity of these reactions, meaning which constitutional isomer is formed, is also mechanistically informative. In the case of 1-bromo-2-methoxyethane, substitution will occur at the carbon bearing the bromine atom.
Competition Between Substitution and Elimination Mechanisms
Nucleophilic substitution and elimination reactions often compete with each other. libretexts.org Several factors influence whether substitution or elimination is the major pathway:
Type of Halogenoalkane: Primary haloalkanes like bromoethane (B45996) and its derivatives tend to favor substitution, while tertiary haloalkanes predominantly undergo elimination. libretexts.org
Reaction Conditions: The choice of base and solvent is crucial. A strong, bulky base will favor elimination, while a weaker, less hindered nucleophile will favor substitution. youtube.com For instance, using potassium hydroxide (B78521) in ethanol (B145695) at high temperatures promotes elimination, whereas aqueous potassium hydroxide at lower temperatures favors substitution. youtube.com
Temperature: Higher temperatures generally favor elimination over substitution. libretexts.org
The presence of deuterium in this compound would not be expected to significantly alter the competition between substitution and elimination, as the deuterium atoms are not directly involved in the bond-breaking or bond-forming steps of the rate-determining steps for these primary pathways.
Radical Reactions and Deuterium Retention/Loss Phenomena
While less common for haloalkanes than substitution and elimination, radical reactions can also occur, often initiated by light or radical initiators. acs.org In such reactions, the fate of the deuterium label in this compound can provide mechanistic insights.
The development of radical deuteration has become an important area of research, offering methods for installing deuterium atoms into molecules under mild conditions. nih.gov In a radical reaction involving this compound, the initial step would likely be the homolytic cleavage of the C-Br bond to form an ethyl radical. The subsequent reactions of this radical would determine the retention or loss of the deuterium atoms.
If the radical abstracts a hydrogen atom from another molecule, the deuterium-labeled methoxy group would be retained in the final product. However, if the reaction conditions lead to fragmentation or rearrangement of the radical intermediate, there could be a loss of the deuterated fragment. The analysis of the products for deuterium content would therefore be crucial in understanding the radical reaction pathway.
Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Methoxy D3 Ethane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.orgresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size. DFT methods are used to determine various molecular properties, including optimized geometries, electronic energies, and reactivity descriptors. researchgate.net
For 1-bromo-2-methoxy-D3-ethane, DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. The reactivity of the molecule can be assessed through various DFT-derived descriptors, such as electrophilicity and nucleophilicity indices, which indicate the propensity of a molecule to accept or donate electrons, respectively. researchgate.net
Table 1: Key DFT-derived Reactivity Descriptors
| Descriptor | Description | Predicted Reactivity of this compound |
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | The bromine atom and the adjacent carbon are expected to be the primary electrophilic sites due to the electron-withdrawing nature of bromine. |
| Nucleophilicity Index (N) | Measures the ability of a molecule to donate electrons. | The oxygen atom of the methoxy (B1213986) group, with its lone pairs of electrons, is the most likely nucleophilic center. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's stability. | The HOMO is likely localized on the oxygen and bromine atoms, while the LUMO is expected to be centered on the C-Br antibonding orbital. A smaller HOMO-LUMO gap suggests higher reactivity. |
Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are negligible.
The presence of single bonds in this compound allows for rotation around the C-C and C-O bonds, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. acs.org For similar 1,2-disubstituted ethanes, the relative orientation of the substituents (in this case, the bromo and methoxy groups) can be described as gauche or anti. researchgate.net
Anti conformer: The bromo and methoxy groups are positioned 180° apart. This arrangement typically minimizes steric hindrance.
Gauche conformer: The bromo and methoxy groups are positioned approximately 60° apart. This conformation can be stabilized by intramolecular interactions, such as weak hydrogen bonds or hyperconjugation. researchgate.net
Theoretical studies on similar halohydrins suggest that gauche conformers can be significantly populated, and in some cases, even more stable than the anti conformer due to hyperconjugative effects. researchgate.net Computational methods can quantify the energy difference between these conformers and predict their relative populations at a given temperature. acs.org
Transition state theory is a cornerstone of chemical kinetics, and computational chemistry is instrumental in locating and characterizing transition states (TS). A transition state represents the highest energy point along a reaction pathway, and its structure and energy determine the activation energy, or reaction barrier, of a chemical process.
For this compound, a key reaction would be nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. DFT calculations can model this process by identifying the geometry of the transition state and calculating its energy relative to the reactants. rsc.org The reaction barrier is a critical factor in determining the rate of the reaction.
Computational studies on the reactions of similar organobromides have shown that the nature of the transition state can vary, for instance, between an S(_N)Ar-type oxidative addition and a halide abstraction mechanism. rsc.org The energy barrier for such reactions is sensitive to the identity of the halide and the substituents on the molecule. rsc.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate both the computational model and the experimental structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate magnetic shielding tensors, from which chemical shifts are derived. nih.gov
For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts. The deuterated methoxy group (-OCD₃) would not show a ¹H NMR signal but would have a characteristic, albeit often broad and low-intensity, ²H NMR signal. The chemical shifts of the methylene (B1212753) protons (-CH₂CH₂-) are influenced by the electronegativity of the adjacent bromine and oxygen atoms. docbrown.info
Table 2: Predicted vs. Experimental NMR Parameters
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Notes |
| ¹H (-CH₂Br) | Calculation dependent on level of theory and solvent model. | Typically in the range of 3.4-3.8 ppm for similar structures. | The exact value is sensitive to the molecular conformation and solvent. |
| ¹H (-CH₂O-) | Calculation dependent on level of theory and solvent model. | Typically in the range of 3.6-4.0 ppm for similar structures. | The proximity to the electronegative oxygen results in a downfield shift. |
| ¹³C (-CH₂Br) | Calculation dependent on level of theory. | Expected in the range of 30-40 ppm. | |
| ¹³C (-CH₂O-) | Calculation dependent on level of theory. | Expected in the range of 70-80 ppm. | |
| ¹³C (-OCD₃) | Calculation dependent on level of theory. | Expected in the range of 55-65 ppm. | The deuterium (B1214612) substitution has a small effect on the ¹³C chemical shift (isotope effect). |
Recent advancements have combined DFT calculations with machine learning models to improve the accuracy of NMR chemical shift predictions. nih.gov
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculations are typically performed at the DFT level of theory.
For this compound, the calculated IR spectrum would show characteristic peaks for:
C-H stretching vibrations of the methylene groups.
C-D stretching vibrations of the deuterated methoxy group (at lower frequencies than C-H stretches).
C-O stretching vibrations.
C-Br stretching vibration (typically in the fingerprint region).
Various bending and torsional modes.
By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made. Discrepancies between the calculated and experimental frequencies are common due to the harmonic approximation used in most calculations and the absence of solvent effects in gas-phase calculations. These discrepancies can often be corrected by applying a scaling factor.
Analysis of Isotopic Effects and Their Influence on Reaction Dynamics
In the computational and theoretical examination of this compound, the substitution of protium (B1232500) with deuterium in the methoxy group (O-CD₃) is of central importance. This isotopic labeling does not alter the chemical properties of the molecule in a fundamental way but does introduce subtle yet significant changes in mass and vibrational frequencies, which can influence reaction dynamics. These changes are known as kinetic isotope effects (KIEs) and can provide profound insights into reaction mechanisms.
Theoretical investigations into the reaction dynamics of this compound would typically focus on nucleophilic substitution (Sₙ2) and elimination (E2) reactions, which are characteristic pathways for bromoalkanes. The presence of deuterium on the methoxy group, which is at the γ-position relative to the bromine-bearing carbon, allows for the study of γ-deuterium kinetic isotope effects.
Theoretical Framework for Isotopic Effects
The foundation of the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. researchgate.net This results in a lower ZPVE for the C-D bond. For a reaction to proceed, energy must be supplied to overcome an activation barrier, which includes the energy required to stretch or break these bonds.
In the transition state of a reaction, the vibrational frequencies of the bonds at the isotopic substitution site may change.
If the bond involving the isotope is weakened or broken in the transition state, the reaction rate for the deuterated compound will be slower than for the non-deuterated compound, resulting in a "primary" KIE (kH/kD > 1).
If the isotopic substitution is at a position not directly involved in bond-breaking, a "secondary" KIE may be observed. These effects arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state. If the steric environment becomes more constrained in the transition state, an inverse KIE (kH/kD < 1) may be observed, as the C-D bond is less "flexible" than the C-H bond. Conversely, if the environment becomes less constrained, a normal secondary KIE (kH/kD > 1) can occur.
Computational Analysis of Reaction Pathways
For this compound, computational models would be employed to simulate its reaction with a nucleophile. The primary reaction anticipated is an Sₙ2 reaction, where the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.
Even though the deuterium atoms in this compound are not directly attached to the reaction center, they can influence the reaction rate. Theoretical calculations would analyze the vibrational modes of the methoxy group in the ground state and in the Sₙ2 transition state. In the transition state of an Sₙ2 reaction, the molecule adopts a more rigid, planar-like geometry around the central carbon. acs.org This increased rigidity can affect the vibrational frequencies of the nearby methoxy group, leading to a secondary KIE.
Illustrative Research Findings
While specific experimental or computational studies on the reaction dynamics of this compound are not widely published, we can extrapolate from general principles of KIEs. For a typical Sₙ2 reaction, the γ-secondary KIE is expected to be very small, often close to unity. However, its precise value can be indicative of the transition state structure.
A hypothetical computational study might yield the data presented in the tables below. These tables illustrate the kind of results that a theoretical investigation would produce, comparing the deuterated and non-deuterated species.
Table 1: Calculated Vibrational Frequencies for Key Modes This table shows a theoretical comparison of the C-H and C-D stretching frequencies in the methoxy group, highlighting the lower frequency for the deuterated compound.
| Vibrational Mode | Compound | Frequency (cm⁻¹) (Hypothetical) |
| Methoxy C-H Stretch (sym) | 1-Bromo-2-methoxyethane (B44670) | 2850 |
| Methoxy C-D Stretch (sym) | This compound | 2100 |
| Methoxy C-H Stretch (asym) | 1-Bromo-2-methoxyethane | 2960 |
| Methoxy C-D Stretch (asym) | This compound | 2200 |
| Reactant | Rate Constant (k) at 298 K (M⁻¹s⁻¹) (Hypothetical) | Kinetic Isotope Effect (kH/kD) (Hypothetical) |
| 1-Bromo-2-methoxyethane | 1.50 x 10⁻⁴ | 1.02 |
| This compound | 1.47 x 10⁻⁴ |
The analysis of such subtle isotopic effects is a powerful tool in computational chemistry. By comparing theoretical predictions with experimental data (if available), researchers can validate the proposed reaction mechanisms and gain a more detailed understanding of the transition state's nature and the forces governing the reaction dynamics of molecules like this compound.
Applications in Advanced Chemical Research Methodologies
Role as a Deuterated Building Block in Organic Synthesis Research
The presence of deuterium (B1214612) in 1-Bromo-2-methoxy-D3-ethane, a stable isotope of hydrogen, makes it a powerful building block in the synthesis of more complex molecules. simsonpharma.comnih.gov This strategic incorporation of deuterium can subtly yet significantly alter the physicochemical properties of a molecule, a feature that is increasingly exploited in various fields of chemical research. nih.gov
Synthesis of Isotopically Labeled Probes for Structural Biology Research
In the field of structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, the use of isotopically labeled compounds is crucial for simplifying complex spectra and enabling the detailed study of molecular structures and dynamics. clearsynth.com The deuterated methoxy (B1213986) group in this compound can serve as a valuable component in the synthesis of molecular probes. nih.govuba.ar By selectively introducing this deuterated moiety into larger biomolecules, researchers can create specific NMR-active sites. This allows for the clearer visualization of the three-dimensional structure of proteins and other biological macromolecules. clearsynth.comnih.gov The use of deuterium labeling helps to reduce spectral crowding and allows for more precise measurements of molecular interactions and conformational changes. researchgate.netrsc.org
Precursor for Labeled Pharmaceutical Research Intermediates (emphasizing synthetic utility, not clinical trials)
The strategic incorporation of deuterium into drug candidates is a growing area of pharmaceutical research aimed at improving the metabolic stability and pharmacokinetic profiles of new therapeutic agents. nih.govresearchgate.net this compound can serve as a key precursor in the synthesis of these deuterated pharmaceutical intermediates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic breakdown by enzymes in the body, a phenomenon known as the kinetic isotope effect. nih.gov By selectively introducing the deuterated methoxyethyl group from this compound into a drug molecule, medicinal chemists can block or slow down metabolic pathways that would otherwise lead to the rapid degradation of the drug. clearsynth.comhwb.gov.inbeilstein-journals.org This can lead to improved bioavailability and a longer duration of action.
| Property | Description |
| Molecular Formula | C3H4D3BrO |
| Isotopic Enrichment | Typically high, often >98% deuterium |
| Key Functional Groups | Bromo, Methoxy (deuterated) |
| Primary Use | Introduction of a deuterated methoxyethyl moiety |
This interactive data table provides key properties of this compound.
Development of Functional Materials and Polymers with Deuterated Segments
The synthesis of deuterated polymers is a significant area of materials science, with applications in neutron scattering, drug delivery, and the development of advanced optical materials. sine2020.euresearchgate.netresolvemass.ca this compound can be utilized as a monomer or a modifying agent in the synthesis of polymers with deuterated segments. The incorporation of deuterium can alter the physical properties of polymers, such as their thermal stability and refractive index. resolvemass.caazimuth-corp.com In neutron scattering studies, the contrast between deuterated and non-deuterated polymer chains allows for the detailed investigation of polymer morphology and dynamics. researchgate.net Furthermore, the development of deuterated polymers is being explored for applications in infrared (IR) optics, where the absence of C-H vibrational bands can lead to improved transparency in certain regions of the electromagnetic spectrum. azimuth-corp.com
Tracer Studies for Elucidating Chemical and Biochemical Pathways
The isotopic label in this compound makes it an excellent tracer for following the course of chemical reactions and biochemical pathways. simsonpharma.com By tracking the movement and transformation of the deuterated fragment, researchers can gain detailed insights into complex processes at the molecular level.
Investigation of Reaction Mechanisms in Complex Chemical Systems
Understanding the step-by-step pathway of a chemical reaction, known as the reaction mechanism, is fundamental to organic chemistry. ijrpr.com The use of isotopically labeled compounds like this compound is a powerful tool for these investigations. By substituting a hydrogen atom with deuterium, chemists can probe the kinetic isotope effect (KIE), which is a change in the reaction rate due to the isotopic substitution. nih.govacs.orgacs.org If the C-D bond is broken in the rate-determining step of a reaction, a significant KIE will be observed, providing strong evidence for that particular mechanistic pathway. nih.govrsc.org This technique allows for the detailed mapping of reaction intermediates and transition states, which is crucial for optimizing reaction conditions and designing new synthetic methods. dntb.gov.ua
Understanding Metabolic Stability at a Molecular Level (focus on enzymatic mechanisms)
In drug metabolism studies, deuterated compounds are invaluable for understanding how drug molecules are broken down by enzymes in the body. clearsynth.comhwb.gov.in By synthesizing a drug candidate with a deuterated methoxyethyl group derived from this compound, researchers can investigate the specific sites of metabolic attack. If the deuterated position is a "metabolic soft spot," the stronger C-D bond will slow down the enzymatic cleavage at that site. nih.gov This allows for the identification of the primary metabolic pathways and the enzymes involved. hwb.gov.in Such studies provide crucial information for designing more metabolically stable drugs with improved pharmacokinetic properties. nih.govclearsynth.com The use of deuterium as a tracer helps to track the fate of a molecule through the body and identify its various metabolites. nih.gov
| Research Area | Application of this compound |
| Structural Biology | Synthesis of deuterated probes for NMR spectroscopy. |
| Pharmaceutical Research | Precursor for labeled intermediates to enhance metabolic stability. |
| Materials Science | Building block for functional polymers with tailored properties. |
| Reaction Mechanisms | Tracer for kinetic isotope effect studies. |
| Metabolic Studies | Tool to investigate enzymatic pathways and metabolic stability. |
This interactive data table summarizes the applications of this compound in advanced chemical research.
Development of Analytical Standards for Quantitative Chemical Analysis
Internal Standards for Quantitative Mass Spectrometry-Based Assays
In quantitative mass spectrometry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response.
This compound is an ideal internal standard for the quantification of 2-Bromoethyl Methyl Ether due to its chemical and physical similarities to the analyte. The key difference is its mass, which is increased by three atomic mass units due to the presence of three deuterium atoms in the methoxy group. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chromatographic behavior ensures that they are affected in the same way by the analytical process.
Key Advantages of Using this compound as an Internal Standard:
Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte, leading to inaccurate results. Since this compound has nearly identical physicochemical properties to 2-Bromoethyl Methyl Ether, it experiences similar matrix effects, allowing for accurate correction.
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, variations in injection volume and instrument sensitivity can be compensated for, leading to significantly improved precision and accuracy of the measurement.
Reliable Quantification: The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, providing the highest level of confidence in the analytical results.
Below is a representative data table illustrating the improved performance of a hypothetical quantitative assay for 2-Bromoethyl Methyl Ether using this compound as an internal standard.
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Calibrant 1 | 12,540 | 98,760 | 0.127 | 1.0 |
| Calibrant 2 | 61,890 | 99,120 | 0.624 | 5.0 |
| Calibrant 3 | 124,350 | 98,990 | 1.256 | 10.0 |
| Sample 1 | 85,670 | 99,010 | 0.865 | 6.8 |
| Sample 2 | 43,210 | 98,540 | 0.439 | 3.5 |
This table is for illustrative purposes to demonstrate the principle of using an internal standard.
Reference Materials for Spectroscopic Calibrations and Method Validation
Beyond its role as an internal standard in mass spectrometry, this compound can also serve as a certified reference material (CRM) for spectroscopic applications and for the validation of analytical methods. A CRM is a standard of high purity and well-characterized properties.
In spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the deuterated methoxy group of this compound provides a distinct signal that can be used for calibration and as a reference point. For example, in ¹H NMR, the absence of protons in the methoxy group simplifies the spectrum and can be used to confirm the identity and purity of the compound.
Method validation is a critical process in analytical chemistry to ensure that a developed method is suitable for its intended purpose. This compound can be used to assess key validation parameters for an analytical method for 2-Bromoethyl Methyl Ether, including:
Specificity: By analyzing a sample containing both the analyte and the deuterated standard, the method's ability to distinguish between the two can be confirmed.
Linearity: A series of calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte can be used to establish the linear range of the method.
Accuracy: The accuracy of the method can be determined by analyzing quality control samples with known concentrations of the analyte and the internal standard.
Precision: The precision of the method, both within a single run (intra-assay precision) and between different runs (inter-assay precision), can be evaluated using the internal standard to normalize the results.
The table below presents a hypothetical summary of method validation results for a quantitative assay of 2-Bromoethyl Methyl Ether using this compound.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 85-115% | 98.5% |
| Intra-assay Precision (%RSD) | ≤ 15% | 4.2% |
| Inter-assay Precision (%RSD) | ≤ 15% | 6.8% |
This table is a representative example of method validation data.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Stereoselective Synthetic Routes for Deuterated Halogenated Ethers
The synthesis of isotopically labeled compounds, particularly those with stereochemical precision, presents a significant challenge. nih.gov Future research will undoubtedly focus on creating more efficient and stereoselective pathways to deuterated halogenated ethers like 1-Bromo-2-methoxy-D3-ethane.
Current methods for producing deuterated alkyl halides often involve multi-step processes that may lack high stereocontrol. nih.gov Innovations in this area could involve biocatalytic approaches, where enzymes are engineered to perform site- and stereoselective deuterium (B1214612) incorporation. nih.govacs.org For instance, the use of α-oxoamine synthases has shown promise in producing a range of α-deuterated amino acids and esters with high stereoselectivity using D₂O as the deuterium source. nih.govacs.org Adapting such enzymatic systems for the synthesis of deuterated ethers from corresponding precursors could offer a greener and more precise alternative to traditional chemical methods.
Another promising avenue is the development of novel catalytic systems for dehalogenative deuteration. Recent advancements have demonstrated the use of thiyl radical catalysis under visible-light irradiation for the deuteration of various alkyl and aryl bromides. researchgate.netrsc.org These methods often utilize readily available deuterium sources and proceed under mild conditions, making them attractive for broader application. researchgate.netrsc.orgrsc.org Further research could optimize these catalytic cycles for substrates like those required for the synthesis of this compound, potentially leading to higher yields and deuterium incorporation rates. The chemical synthesis of deuterated primary carbinols with high stereoselectivity has also been achieved through methods like deuteride (B1239839) reduction of glycosyl halides, showcasing the potential for complex stereochemical control. cdnsciencepub.com
Table 1: Potential Synthetic Strategies for Deuterated Halogenated Ethers
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govacs.org | Enzyme engineering and screening for specific ether substrates. |
| Photocatalytic Deuteration | Use of visible light, mild conditions, broad substrate scope. researchgate.netrsc.orgrsc.org | Development of new photoredox catalysts and optimization for ether synthesis. |
| Electrochemical Methods | Avoids harsh reagents, high functional group tolerance. d-nb.infoxmu.edu.cnnih.gov | Optimization of electrode materials and reaction conditions for ether precursors. |
| Stereoselective Chemical Synthesis | High degree of stereochemical control. cdnsciencepub.comacs.org | Development of new chiral auxiliaries and reagents for ether synthesis. |
Exploration of Novel Catalytic Transformations Utilizing the Unique Reactivity of Deuterated Alkyl Bromides
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). kyoto-u.ac.jp This difference in bond strength can significantly influence the reactivity of deuterated compounds in catalytic transformations. Future research should explore how the unique reactivity of deuterated alkyl bromides, such as this compound, can be harnessed in novel catalytic processes.
For example, in phase-transfer catalysis, site-specific deuteration of the catalyst has been shown to improve its stability and performance in asymmetric alkylation reactions. kyoto-u.ac.jp This suggests that using deuterated substrates like this compound could similarly influence the outcomes of catalytic reactions, potentially leading to enhanced selectivity or altered reaction pathways.
Furthermore, the field of electrochemical deuteration is rapidly advancing, offering a general and environmentally friendly approach for the dehalogenative deuteration of unactivated alkyl halides. d-nb.infoxmu.edu.cnnih.gov These methods often use D₂O as an inexpensive deuterium source and can tolerate a wide range of functional groups. d-nb.infoxmu.edu.cnnih.gov Investigating the electrochemical behavior of this compound could reveal new synthetic possibilities and provide insights into the mechanisms of electron transfer involving deuterated species. The development of dual nickel-photoredox catalytic systems also opens up new avenues for the cross-coupling of alkyl bromides, and the incorporation of deuterium could offer a new level of control in these reactions. tdx.cat
Integration of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring of Reactions Involving this compound
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The integration of advanced in-situ spectroscopic techniques for the real-time monitoring of reactions involving this compound is a critical area for future research.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed information about the formation of intermediates, transition states, and byproducts as a reaction progresses. irb.hrrsc.org For instance, in-situ NMR has been used to elucidate the mechanism of ruthenium-catalyzed reductive aminations by observing the active catalytic species in real-time. rsc.org Applying these techniques to reactions with this compound would allow for the direct observation of the kinetic isotope effect and provide invaluable data on the role of the deuterated methoxy (B1213986) group in the reaction mechanism.
Raman spectroscopy, particularly when combined with stable isotope probing, offers a powerful tool for monitoring metabolic pathways and can be adapted for chemical reaction monitoring. bohrium.com The unique vibrational frequency of the C-D bond provides a clear spectroscopic handle to track the fate of the deuterated fragment throughout a reaction. ajchem-a.com This approach, coupled with hyperspectral imaging, could even provide spatially resolved information about the reaction progress in heterogeneous systems. bohrium.com Real-time monitoring can also be crucial for understanding and preventing catalyst deactivation. rsc.org
Computational Design and Predictive Modeling for the Synthesis and Application of Deuterated Analogs
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. mdpi.com In the context of this compound, these approaches can be leveraged for both its synthesis and the prediction of its properties and applications.
Density Functional Theory (DFT) calculations can be employed to predict the spectroscopic properties of deuterated compounds, which can aid in their characterization. ajchem-a.com Furthermore, computational models can be used to study reaction mechanisms and predict the kinetic isotope effects, guiding the design of more efficient synthetic routes. snnu.edu.cn For example, computational studies have been used to understand the storage of hydrogen isotopes in materials and can be adapted to model the interactions of deuterated molecules with catalysts and biological targets. mdpi.com
Predictive modeling can also accelerate the discovery of new applications. By simulating the interactions of this compound with biological macromolecules or materials surfaces, researchers can identify potential uses as probes or functional building blocks. nih.govacs.org Automated computational workflows are now available that can predict a range of spectroscopic data for small molecules, including deuterated compounds, which can be invaluable for structural elucidation and for comparing theoretical and experimental data. schrodinger.comlivecomsjournal.org
Table 2: Computational Approaches for Studying Deuterated Compounds
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Calculation of spectroscopic properties, reaction energies, and transition states. ajchem-a.comnih.gov | Prediction of NMR and vibrational spectra, understanding reaction mechanisms and KIE. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. mdpi.com | Predicting behavior in different solvent environments and interactions with biological targets. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in large systems like enzymes. | Modeling enzymatic reactions involving the deuterated compound. |
| Predictive Modeling (e.g., HDX-MS data analysis) | Guiding the modeling of molecular structures. acs.orgnih.gov | Predicting how deuteration affects protein structure and dynamics if used as a probe. |
Interdisciplinary Research in Materials Science and Chemical Biology Utilizing Deuterated Probes
The unique properties of deuterated compounds make them valuable tools in interdisciplinary research, particularly in materials science and chemical biology. researchgate.net Future research should explore the use of this compound as a deuterated probe in these fields.
In chemical biology, deuterated molecules are used to study metabolic pathways, probe enzyme mechanisms, and enhance the properties of pharmaceuticals. europa.eunih.govbohrium.com The deuterated methoxy group in this compound could serve as a "label-free" tag for Raman spectroscopy-based imaging, allowing for the tracking of its uptake and metabolism in living cells without the need for bulky fluorescent labels. europa.eunih.gov This approach has the potential to provide new insights into cellular processes with minimal perturbation. europa.eu Deuteration can also improve the photophysical properties of fluorescent dyes, and similar principles could be explored for probes derived from this compound. rsc.org
Q & A
Q. Methodological Guidance
Q. Reaction Optimization
- Temperature Gradients : Higher temperatures (e.g., 60–80°C) offset KIEs in slow steps.
- Catalyst Screening : Pd or Ni catalysts mitigate steric hindrance in cross-couplings .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track deuterium retention .
Case Study : In Grignard reactions, deuterated ethers required 1.5 equivalents of Mg and extended stirring times (24–36 hours) for full conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
